3-(2-Methoxyethoxy)benzofuran-2-carboxylicacid
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Overview
Description
Preparation Methods
The synthesis of 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid typically involves the reaction of 3-hydroxy-3H-benzofuran-2-one with 2-methoxyethanol under specific conditions . Industrial production methods may involve more complex procedures, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Medicine: It has been investigated for its potential use in treating diseases such as cancer and hepatitis C.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
3-Methylbenzofuran-2-carboxylic acid: Known for its use in the preparation of matrix metalloproteinase inhibitors.
5-Methoxybenzofuran-2-carboxylic acid: Studied for its potential antimicrobial properties.
The uniqueness of 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12O5 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-15-6-7-16-10-8-4-2-3-5-9(8)17-11(10)12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
JPILITMCAJNZIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(OC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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